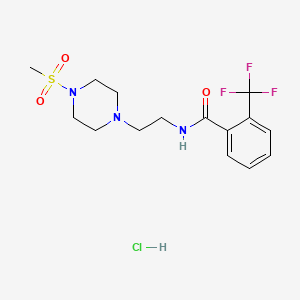

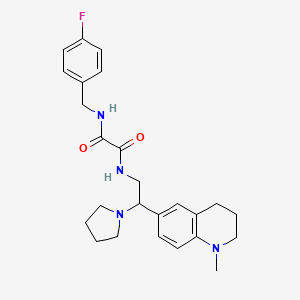

![molecular formula C17H9BrF3NO3 B2545399 6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide CAS No. 128171-56-2](/img/structure/B2545399.png)

6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide is a derivative of chromene, which is a class of organic compounds with notable chemical and pharmacological properties. While the specific compound is not directly studied in the provided papers, related chromene derivatives have been synthesized and analyzed, offering insights into the potential characteristics and applications of the compound of interest.

Synthesis Analysis

The synthesis of chromene derivatives can be complex, involving multiple steps and the use of catalysts to achieve the desired functionalization. For instance, the synthesis of a GPR35 agonist, a chromene derivative, was achieved through a multi-step process that included radiolabeling and ester hydrolysis, resulting in a compound with high affinity for the GPR35 receptor . Similarly, the synthesis of antipyrine derivatives involved good yields and was characterized spectroscopically, indicating the potential for efficient synthesis routes for related compounds .

Molecular Structure Analysis

The molecular structure of chromene derivatives is crucial for their biological activity. For example, the crystal structure and Hirshfeld surface analysis of a 6-methyl chromene carboxamide derivative revealed intramolecular hydrogen bonding contributing to the molecule's planarity, which is important for its interaction with biological targets . These analyses can provide insights into the molecular structure of this compound, suggesting that it may also exhibit intramolecular hydrogen bonding and planarity.

Chemical Reactions Analysis

Chromene derivatives can undergo various chemical reactions, which are essential for their functionalization and biological activity. The addition of isocyanides to chromene acetals catalyzed by bismuth triflate is an example of a chemical reaction that allows for the efficient preparation of carboxamide chromenes, which could be relevant for the synthesis of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of chromene derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of substituents like bromo, trifluoromethyl, and carboxamide groups can significantly affect these properties. Although the specific properties of this compound are not detailed in the provided papers, the studies on related compounds suggest that it may exhibit high affinity for biological receptors and could be synthesized with high yields .

Wissenschaftliche Forschungsanwendungen

Structural Insights and Molecular Characterization

Chromene derivatives exhibit diverse molecular conformations and structural features that are pivotal for their reactivity and interactions. For example, Reis et al. (2013) detailed the crystallization and structural analysis of chromene compounds, emphasizing the anti-rotamer conformation about the C-N bond and the variable orientation of the amide O atom relative to the pyran ring's O atom. Such insights are crucial for understanding the physical and chemical properties of chromene derivatives, including "6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide" (Reis, Gaspar, Borges, Gomes, & Low, 2013).

Biological Activity and Receptor Targeting

Chromene derivatives have shown potential as selective agonists for various receptors, indicating their significance in drug development. Thimm et al. (2013) described the synthesis and characterization of a potent and selective GPR35 agonist, highlighting the compound's affinity and its ability to bind the receptor with high specificity. Such studies underscore the potential of chromene derivatives in targeting specific receptors, paving the way for the development of new therapeutic agents (Thimm, Funke, Meyer, & Müller, 2013).

Synthesis and Environmental Considerations

The synthesis of chromene derivatives also highlights the importance of environmentally friendly approaches. Proença and Costa (2008) presented a simple and eco-friendly method for synthesizing 2-oxo-2H-chromene-3-carboxamides, demonstrating the potential for efficient and sustainable chemical processes. This approach reflects the growing emphasis on green chemistry principles in the synthesis of complex molecules, including chromene derivatives (Proença & Costa, 2008).

Photophysical Properties and Materials Science

In the realm of materials science, chromene derivatives have been incorporated into polymers to explore their photophysical properties. Nechifor (2009) synthesized novel aromatic polyamides with coumarin chromophores, investigating their solubility, thermal properties, and photoreactivity. Such research highlights the application of chromene derivatives in developing new materials with desirable optical and thermal characteristics (Nechifor, 2009).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-bromo-2-oxo-N-[3-(trifluoromethyl)phenyl]chromene-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H9BrF3NO3/c18-11-4-5-14-9(6-11)7-13(16(24)25-14)15(23)22-12-3-1-2-10(8-12)17(19,20)21/h1-8H,(H,22,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POVQKPJJOIUAIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H9BrF3NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

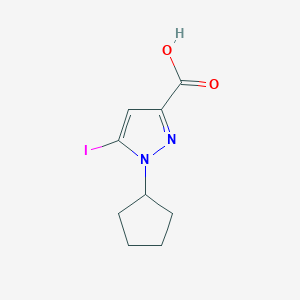

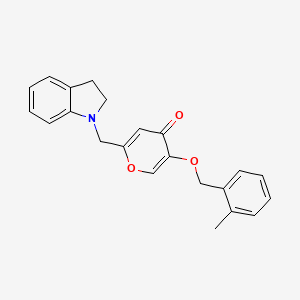

![2-[[1-(2-Chlorobenzoyl)azetidin-3-yl]methyl]-6-methylpyridazin-3-one](/img/structure/B2545321.png)

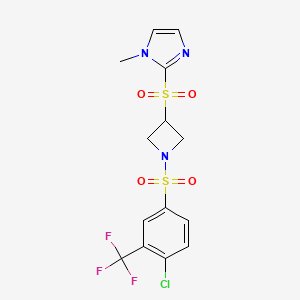

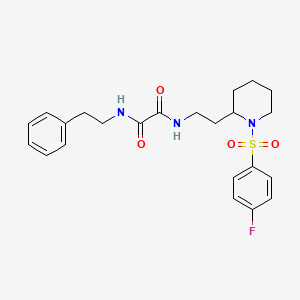

![1-(5-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)thiophen-2-yl)ethanone](/img/structure/B2545326.png)

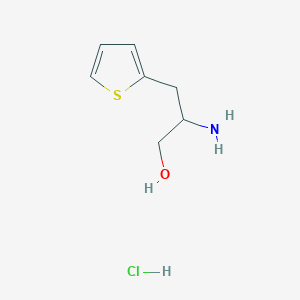

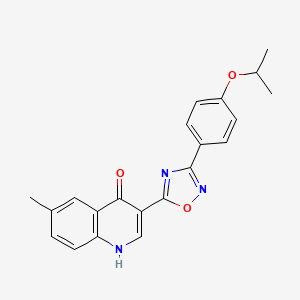

![3-[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]piperidin-2-one](/img/structure/B2545328.png)

![1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-5-carbaldehyde](/img/structure/B2545330.png)

![2-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2545334.png)

![3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepine](/img/structure/B2545335.png)